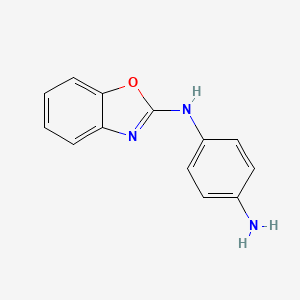

2-(p-Aminoanilino)benzoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

4-N-(1,3-benzoxazol-2-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C13H11N3O/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,14H2,(H,15,16) |

InChI Key |

DKVOCGXYEMINRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)N |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2 P Aminoanilino Benzoxazole and Analogues

Cyclization Reactions Utilizing o-Aminophenols as Precursors

The most prevalent and versatile approach for the synthesis of 2-substituted benzoxazoles involves the cyclization of o-aminophenols with a variety of carbonyl-containing compounds. This strategy allows for the direct installation of the desired substituent at the 2-position of the benzoxazole (B165842) ring.

Condensation with Carbonyl Compounds (Aldehydes, Ketones, Carboxylic Acids, Esters, Acyl Chlorides)

The condensation of o-aminophenols with a range of carbonyl compounds, including aldehydes, ketones, carboxylic acids, esters, and acyl chlorides, represents a cornerstone in benzoxazole synthesis. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or elimination to yield the aromatic benzoxazole ring.

The synthesis of 2-(p-Aminoanilino)benzoxazole would likely involve the condensation of o-aminophenol with a p-aminobenzaldehyde derivative or a p-aminobenzoic acid derivative. The choice of the carbonyl compound and the reaction conditions, particularly the catalyst, plays a crucial role in the efficiency and selectivity of the synthesis.

While the condensation with aldehydes is widely reported for the synthesis of 2-arylbenzoxazoles, the use of ketones can also be employed. For instance, the reaction of o-aminophenols with acetophenones, catalyzed by sulfur in DMSO, has been shown to produce 2-benzoylbenzoxazoles through a process involving a Willgerodt-type rearrangement and subsequent oxidation. A similar strategy could potentially be adapted for the synthesis of analogues of 2-(p-Aminoanilino)benzoxazole.

Carboxylic acids and their derivatives, such as acyl chlorides and esters, are also common precursors. The reaction with carboxylic acids often requires high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA). Acyl chlorides, being more reactive, can undergo condensation under milder conditions.

Table 1: Synthesis of 2-Arylbenzoxazoles via Condensation of o-Aminophenol with Aldehydes using Various Catalysts

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Samarium Triflate | Ethanol (B145695)/Water | 60 | 2-5 h | 72-96 | |

| Zinc Sulfide Nanoparticles | Ethanol | 70 | 60 min | 80-96 | |

| Copper(II) Ferrite (B1171679) Nanoparticles | NMP | 120 | 8 h | up to 99 | |

| TiO2–ZrO2 | Acetonitrile (B52724) | 60 | 15-25 min | 83-93 | |

| KF–Al2O3 | Acetonitrile | Room Temp | 45-90 min | 83-95 | |

| Pd(PPh3)4 | Dioxane | Room Temp | - | Moderate to Excellent | |

| Ni(II) Complexes | DMF | 80 | 3-4 h | 87-94 |

The development of efficient catalytic systems has been instrumental in advancing the synthesis of benzoxazoles, offering milder reaction conditions, higher yields, and improved selectivity. A wide array of catalysts, ranging from metal triflates to various nanoparticles and complexes, have been explored.

Samarium Triflate (Sm(OTf)₃) : This water-tolerant Lewis acid has been effectively used as a reusable catalyst for the condensation of o-aminophenols with aldehydes in an aqueous ethanol medium, providing excellent yields under mild conditions.

Zinc Sulfide (ZnS) Nanoparticles : As a heterogeneous catalyst, ZnS nanoparticles have demonstrated high efficiency in the one-pot synthesis of benzoxazole derivatives from o-aminophenols and aldehydes in ethanol, offering advantages such as high yields, short reaction times, and easy catalyst recovery.

Copper(II) Ferrite (CuFe₂O₄) Nanoparticles : These magnetic nanoparticles serve as a recyclable catalyst for the synthesis of substituted benzoxazoles. Their magnetic nature allows for easy separation from the reaction mixture, making them a sustainable choice.

Molecular Sieves : 4Å molecular sieves have been utilized as an additive in the synthesis of benzoxazole derivatives, for example, in the cyclization and N-difluoromethylation of 2-aminophenol (B121084). They primarily act as dehydrating agents, driving the equilibrium towards product formation.

Ag@TiO₂ Nanocomposites : Silver-decorated titanium dioxide nanocomposites have been reported as a novel and recyclable catalyst for the one-pot synthesis of benzoxazole derivatives from the condensation of 2-aminophenol with various carbonyl compounds, including aldehydes, orthoesters, and carboxylic acids, in aqueous media at room temperature.

Pd(II) Complexes : Palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂, have been employed in the aerobic oxidative synthesis of 2-aminobenzoxazoles from o-aminophenols and isocyanides. These reactions proceed under mild conditions and exhibit a broad substrate scope.

Ni(II) Complexes : Nickel(II) complexes of benzoyl hydrazones have been shown to catalyze the intramolecular cyclization of o-aminophenol and aromatic aldehydes, affording 2-aryl benzoxazoles in high yields with low catalyst loading.

TiO₂–ZrO₂ : This mixed oxide material has been reported as a green and efficient catalyst for the synthesis of 2-aryl benzoxazole derivatives from the reaction of o-aminophenol and aromatic aldehydes.

KF–Al₂O₃ : Potassium fluoride (B91410) supported on alumina (B75360) acts as a solid base catalyst for the synthesis of 2-substituted benzoxazoles from the reaction of o-aminophenol with acyl chlorides, offering high yields and good recyclability.

Detailed investigations into the reaction kinetics and thermodynamics of the formation of 2-(p-Aminoanilino)benzoxazole are not extensively reported in the literature. However, general principles of condensation and cyclization reactions apply. The reaction rate is influenced by factors such as the nature of the reactants, the catalyst used, the solvent, and the temperature. The electron-donating or electron-withdrawing nature of the substituents on both the o-aminophenol and the carbonyl compound can significantly affect the reaction kinetics. Generally, electron-withdrawing groups on the aldehyde can accelerate the initial nucleophilic attack by the amino group of the o-aminophenol.

The thermodynamics of the reaction are governed by the relative stability of the reactants and products. The formation of the aromatic benzoxazole ring is a thermodynamically favorable process, which drives the reaction to completion. The removal of water or other small molecules formed during the cyclization step can further shift the equilibrium towards the product side. Kinetic studies on the aerobic oxidation of 2-aminophenol catalyzed by copper(II) complexes have been conducted, providing insights into the catalytic efficiency and the structure-function relationship of the catalysts. Such studies, if applied to the synthesis of 2-(p-Aminoanilino)benzoxazole, could provide valuable information for process optimization.

Reactions with Isothiocyanates and Orthoesters

Alternative precursors to carbonyl compounds for the synthesis of benzoxazole derivatives include isothiocyanates and orthoesters.

The reaction of o-aminophenols with isothiocyanates provides a route to 2-aminobenzoxazoles. This reaction can proceed through the formation of a thiourea (B124793) intermediate, followed by cyclodesulfurization. Various reagents, including triphenylbismuth (B1683265) dichloride and systems like elemental sulfur/K₂CO₃, have been used to promote this transformation. An electrochemical method for the synthesis of 2-aminobenzoxazoles from 2-aminophenols and isothiocyanates has also been developed.

Orthoesters, such as triethyl orthoformate, can react with o-aminophenols to yield 2-unsubstituted or 2-substituted benzoxazoles. This reaction is often catalyzed by acids and proceeds through the formation of an intermediate that undergoes cyclization and elimination of alcohol molecules. Functionalized orthoesters can be used to introduce a variety of substituents at the 2-position of the benzoxazole ring.

Oxidative Cyclization Protocols

Oxidative cyclization represents another important strategy for the synthesis of benzoxazoles. In these protocols, a pre-formed Schiff base or a related intermediate undergoes an oxidation reaction to facilitate the cyclization and aromatization to the benzoxazole ring.

A variety of oxidizing agents have been employed for this purpose, including elemental sulfur, which has been used in the oxidative rearranging coupling of o-aminophenols and ketones. Other methods involve the use of hypervalent iodine reagents or metal-based oxidants. The choice of the oxidant and the reaction conditions can influence the efficiency and selectivity of the cyclization.

Table 2: Oxidative Cyclization Methods for Benzoxazole Synthesis

| Precursors | Oxidant/Catalyst | Key Features | Reference |

| Catechols and Primary Amines | DDQ or O₂/water | Metal-free synthesis | |

| o-Aminophenols and Isocyanides | Pd(II) catalyst/Air | Aerobic oxidation, mild conditions | |

| o-Aminophenols and Ketones | Elemental Sulfur/N-methylpiperidine | Mild conditions for 2-alkylbenzoxazoles | |

| o-Aminophenols and Aldehydes | Sulfur/Na₂S | Eco-friendly, ambient temperature |

The use of molecular oxygen from the air as the terminal oxidant in the synthesis of benzoxazoles is a highly attractive approach from a green chemistry perspective. Aerobic oxidation pathways typically involve a metal catalyst that can facilitate the transfer of electrons from the substrate to oxygen.

Palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides has been successfully developed for the synthesis of 2-aminobenzoxazoles. This methodology offers mild reaction conditions and avoids the use of stoichiometric oxidants. Similarly, cobalt-catalyzed aerobic oxidative cyclization of 2-aminophenols with isonitriles has been reported to furnish 2-aminobenzoxazoles in good to excellent yields. Copper(II) complexes have also been shown to catalyze the aerobic oxidation of 2-aminophenol, mimicking the function of the enzyme phenoxazinone synthase. These catalytic systems often involve the formation of metal-peroxo or metal-oxo species as key intermediates in the oxidation cycle.

Electrochemical Oxidation/Cyclization Mechanisms

Electrochemical synthesis has emerged as an appealing method for benzoxazole formation due to its high atom economy and sustainability. The mechanisms involved in the electrochemical oxidation and cyclization for forming the benzoxazole ring are multifaceted and depend on the specific protocol, such as direct or indirect (mediated) electrolysis.

In direct electrosynthesis, substrates are oxidized directly at the electrode to initiate the cyclization cascade. For instance, benzoxazoles can be prepared from anilides under galvanostatic (constant current) conditions. This approach, while operationally simple, has been demonstrated primarily for substrates with specific para-substituents like fluorine, chlorine, or methoxy (B1213986) groups.

Indirect, or "ex-cell," electrochemical synthesis offers a more versatile approach by using a redox mediator. A common strategy involves the electrochemical generation of a hypervalent iodine(III) species from an iodine(I) precursor. This potent oxidant is then used in a separate chemical reaction to effect the oxidative cyclization of a pre-formed Schiff base (an imine derived from a 2-aminophenol). This method is compatible with a broad range of redox-sensitive functional groups that might not withstand direct electrolysis.

Several mechanistic pathways have been proposed for these cyclizations. One plausible mechanism involves the following steps:

Single-Electron Transfer (SET): The electrochemically generated oxidant accepts an electron from the electron-rich Schiff base, forming a radical cation intermediate.

Cyclization: This intermediate undergoes intramolecular cyclization.

Proton Loss and Aromatization: Subsequent loss of a proton and rearomatization yield the final benzoxazole product.

An alternative pathway suggests that a nucleophilic phenolic oxygen reacts with the mediator in a ligand exchange process, forming an aryloxy-λ³-iodane intermediate. The decomposition of this intermediate, followed by cyclization and proton loss, leads to the benzoxazole. Experimental and computational studies, including DFT calculations, support a concerted reductive elimination mechanism as a highly plausible route for benzoxazole formation in certain mediated reactions.

Utilization of Specialized Reagents

The synthesis of benzoxazole analogues, particularly those with an amino group at the 2-position, often employs specialized reagents designed to act as C1 synthons or activating agents. These reagents provide efficient pathways that can avoid harsh conditions or the use of highly toxic precursors like cyanogen (B1215507) bromide.

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): This non-hazardous, air-stable electrophilic cyanating agent is an effective reagent for synthesizing 2-aminobenzoxazoles from 2-aminophenols. nih.govnih.gov The reaction is typically facilitated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which activates the cyano group of NCTS. nih.govacs.org The proposed mechanism involves the nucleophilic attack of the amino group of the 2-aminophenol on the activated cyano group, followed by intramolecular cyclization of the hydroxyl group onto the newly formed carbon-nitrogen double bond. nih.gov This method is noted for its operational simplicity and wide substrate scope. nih.govacs.org

Tetraalkyl Orthocarbonates and 1,1-Dichlorodiaryloxymethanes: Tetramethyl orthocarbonate and 1,1-dichlorodiphenoxymethane serve as versatile reagents in one-pot procedures for synthesizing 2-aminobenzoxazoles. These reactions bring together a 2-aminophenol, an amine, and the orthocarbonate or dichlorodiphenoxymethane (B1309874) under mild conditions to provide the target molecules in modest to excellent yields. These methods offer a significant advantage by avoiding the multi-step preparation of intermediates often required in classical routes.

The table below summarizes the application of these specialized reagents in the synthesis of 2-aminobenzoxazole (B146116) analogues.

| Reagent | Substrate(s) | Key Conditions | Product | Yield Range | Ref. |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | 2-Aminophenol | Lewis acid (BF₃·Et₂O), reflux in 1,4-dioxane | 2-Aminobenzoxazole | Good to Excellent | nih.govacs.org |

| Tetramethyl Orthocarbonate | 2-Aminophenol, Amine | Mild, one-pot procedure | 2-Aminobenzoxazole derivative | Modest to Excellent | |

| 1,1-Dichlorodiphenoxymethane | 2-Aminophenol, Amine | Mild, one-pot procedure | 2-Aminobenzoxazole derivative | Modest to Excellent |

Post-Synthetic Modifications and Derivatization Pathways for the Aniline (B41778) Moiety

In principle, the primary amino group of the aniline ring is a versatile functional handle. Standard organic transformations for aromatic amines could theoretically be applied, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or nucleophilic substitution.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

However, without specific literature examples for 2-(p-aminoanilino)benzoxazole, the feasibility and specific conditions for these transformations on this substrate remain speculative.

The reactivity of the para-amino group would be characteristic of a primary aromatic amine. One of the most fundamental reactions is diazotization. slideshare.net Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would form a diazonium salt. organic-chemistry.org This intermediate is highly versatile and can undergo a variety of subsequent reactions, known as Sandmeyer or coupling reactions, to introduce a wide range of substituents (e.g., halides, cyano, hydroxyl groups) or to form azo dyes by coupling with activated aromatic compounds like phenols or anilines. slideshare.netorganic-chemistry.org While this is a classic reaction for aromatic amines, its specific application to 2-(p-aminoanilino)benzoxazole has not been detailed in the available research.

Green Chemistry Approaches in Benzoxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzoxazole derivatives to reduce environmental impact, minimize waste, and improve safety. nih.gov These approaches focus on the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions.

Key green strategies include:

Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol. Some methods utilize water as the medium, leveraging its low cost and minimal environmental impact.

Catalysis: Employing catalysts that are reusable and non-toxic. Examples include magnetic nanoparticles, which can be easily recovered from the reaction mixture using an external magnet, and solid-supported catalysts like ionic liquids grafted onto silica.

Energy Efficiency: Utilizing microwave irradiation or ultrasonication to accelerate reactions. d-nb.info These techniques often lead to significantly shorter reaction times, reduced energy consumption, and higher product yields compared to conventional heating methods. d-nb.info

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, with water often being the only byproduct.

The table below highlights several green chemistry approaches used in benzoxazole synthesis.

| Green Approach | Catalyst / Medium | Energy Source | Key Advantages | Ref. |

| Catalysis in Green Solvent | Palladium complexes in ethanol | Conventional Heating (50 °C) | Reusable catalyst, air as oxidant, water as only byproduct | nih.gov |

| Nanocatalysis | Magnetic Nanoparticle-supported Ionic Liquid | Ultrasound Sonication | Solvent-free, rapid reaction, easy catalyst recovery | |

| Microwave-Assisted Synthesis | Iodine | Microwave Irradiation | Solvent-free, short reaction time, high yields | |

| Grinding Method | Potassium ferrocyanide | Mortar and Pestle (RT) | Solvent-free, very short reaction time (<2 min), non-toxic catalyst | nih.gov |

Synthesizing benzoxazoles under solvent-free conditions is a particularly effective green chemistry strategy that minimizes the use of volatile organic compounds (VOCs). These methods not only reduce environmental pollution but also simplify product purification and can lead to improved reaction efficiency.

Several solvent-free protocols have been developed:

Microwave-Assisted Synthesis: The condensation of 2-aminophenols with aldehydes can be efficiently conducted under solvent-free conditions using microwave irradiation, often with a simple oxidant like iodine. This combination dramatically reduces reaction times from hours to minutes and provides high yields of the desired benzoxazoles.

Grinding Method (Mechanochemistry): A simple and highly efficient method involves grinding 2-aminophenol and an aromatic aldehyde in a mortar and pestle at room temperature with a non-toxic catalyst such as potassium ferrocyanide. nih.gov This technique is extremely rapid, often completing within minutes, and avoids the need for any solvent or external heating. nih.gov

Catalytic Reactions under Heating: The use of heterogeneous catalysts, such as Brønsted acidic ionic liquid gels, allows for the synthesis of benzoxazoles by heating a mixture of 2-aminophenol and an aldehyde without any solvent. The catalyst can be easily recovered by centrifugation and reused multiple times without a significant loss of activity.

These solvent-free approaches represent a significant advancement towards more sustainable and economical production of benzoxazole derivatives.

Aqueous Media Reactions

The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-flammability, and environmental benefits. For the synthesis of benzoxazole derivatives, reactions in aqueous media often utilize water-tolerant catalysts. A simple, green, and efficient method for the synthesis of benzoxazoles and benzothiazoles involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium under mild reaction conditions. organic-chemistry.org This approach provides a more sustainable alternative to traditional methods that often rely on volatile organic solvents. A practical copper-catalyzed amination of benzoxazole with secondary amines has also been developed in water, highlighting the potential for forming the C-N bond in aqueous systems. figshare.comresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. eurekaselect.comresearchgate.netciac.jl.cn This method has been successfully applied to the synthesis of benzoxazoles, often providing the desired products in significantly shorter reaction times compared to conventional heating. nih.gov For instance, the environmentally benign synthesis of benzoxazoles has been achieved through the cyclization of 2-aminophenols and benzaldehydes using a deep eutectic solvent (DES) as a catalyst under microwave irradiation. mdpi.comresearchgate.net The DES, such as [CholineCl][oxalic acid], not only acts as a catalyst but also facilitates rapid heat transfer from the microwave irradiation to the reaction mixture. mdpi.com Another eco-friendly protocol utilizes a Brønsted and Lewis dual acidic (Hf-BTC) catalyst for the synthesis of 2-phenyl benzoxazole derivatives under microwave irradiation and solvent-free conditions. nih.gov This catalyst has demonstrated reusability for up to five runs without a significant loss in activity. nih.gov

| Catalyst/Conditions | Starting Materials | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| [CholineCl][oxalic acid] (DES) | 2-aminophenols and benzaldehydes | Not specified | Good to excellent | mdpi.com |

| Hf-BTC (dual acidic catalyst), solvent-free | 2-aminophenol and benzoyl chloride | 15 min | 30-85% | nih.gov |

| ZnCl2, isopropanol | 2-aminophenol and carbodiimides | 30 min | 90-94% | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound irradiation offers another green and efficient alternative for promoting organic reactions. researchgate.netresearchgate.netresearchgate.netnih.gov Sonochemistry can significantly reduce reaction times and improve yields in the synthesis of benzoxazole derivatives. researchgate.netresearchgate.net For example, a green method for the synthesis of benzoxazoles and benzothiazoles with moderate to good yields has been developed using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication. bohrium.comnih.gov This method is performed under mild conditions, with water being the only byproduct. bohrium.com The use of ultrasound has been shown to be more efficient and safer than conventional heating in this context. bohrium.com

Mechanochemical Reactions

Mechanochemical synthesis, typically performed using a ball mill, is a solvent-free technique that has gained traction as a sustainable method for organic transformations. oup.comoup.com A straightforward, one-pot synthesis of 2-anilinobenzoxazoles and their benzothiazole (B30560) analogues has been developed under mechanochemical ball-milling and solvent-free conditions. oup.comoup.comresearchgate.net This protocol involves the reaction of anilines, carbon disulfide, and 2-aminophenol. oup.comoup.com Key advantages of this method include the use of inexpensive or no cyclodesulfurization reagent, no need for the separation of the in situ generated isothiocyanate, short reaction times, and a simple work-up procedure. oup.comoup.comresearchgate.net

Application of Recyclable Catalytic Systems (e.g., Heterogeneous Catalysts, Ionic Liquids)

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes.

Heterogeneous Catalysts: A variety of heterogeneous catalysts have been employed for the synthesis of benzoxazoles, offering the significant advantage of easy separation and recyclability. nih.gov Nano SnO2 has been used as a recyclable catalyst for the synthesis of 2-aryl and 2-alkylbenzoxazole derivatives. ias.ac.in Other metal oxides, such as alumina and TiO2-ZrO2, have also been utilized, promoting facile and eco-friendly synthesis. nih.gov For instance, the TiO2-ZrO2-catalyzed reaction between 2-aminophenol and aromatic aldehydes in acetonitrile proceeds rapidly (15–25 minutes) at 60 °C, providing high yields (83–93%). nih.gov Copper(II) ferrite nanoparticles, which are air-stable and recyclable, serve as an effective catalyst for the synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org These nanocatalysts can be recovered using an external magnet and reused multiple times without a significant loss of activity. organic-chemistry.org

Ionic Liquids: Ionic liquids (ILs) have garnered significant interest as green reaction media and catalysts due to their unique properties, such as low vapor pressure, high thermal stability, and non-flammability. researchgate.netnih.govtandfonline.comsemanticscholar.org They have been successfully used in the synthesis of 2-aminobenzoxazoles. nih.gov For example, the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) catalyzes the direct oxidative amination of benzoxazoles at room temperature, providing good to excellent yields. nih.govmdpi.com This catalyst can be easily recycled and reused for at least four cycles with similar efficacy. nih.gov Another approach utilizes a reusable Brønsted acidic ionic liquid gel (BAIL gel) for the condensation–aromatization of o-aminophenols and benzaldehydes under solvent-free conditions. nih.govacs.org This method is characterized by high yields, a recyclable catalyst, and simple work-up. nih.govacs.org Furthermore, bis-ionic liquids like 3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide ([BDBDIm]Br) have been shown to be effective catalysts for the synthesis of novel benzoxazoles at room temperature under solvent-free conditions. tandfonline.com

| Catalyst Type | Specific Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous | Nano SnO2 | Recyclable, efficient for 2-aryl/alkylbenzoxazoles | ias.ac.in |

| Heterogeneous | TiO2-ZrO2 | Green catalyst, short reaction time, high yield | nih.gov |

| Heterogeneous | Copper(II) ferrite nanoparticles | Air-stable, magnetically recoverable, reusable | organic-chemistry.org |

| Ionic Liquid | 1-butylpyridinium iodide ([BPy]I) | Recyclable, mild room temperature reaction | nih.gov |

| Ionic Liquid | Brønsted acidic ionic liquid gel (BAIL gel) | Reusable, solvent-free, high yields, simple work-up | nih.govacs.org |

| Ionic Liquid | [BDBDIm]Br (bis-ionic liquid) | Solvent-free, room temperature, excellent yields | tandfonline.com |

Mechanistic Investigations of 2-(p-Aminoanilino)benzoxazole Formation

Understanding the reaction mechanisms involved in the formation of 2-(p-Aminoanilino)benzoxazole is crucial for optimizing reaction conditions and developing new synthetic strategies.

Proposed Reaction Mechanisms (e.g., Smiles Rearrangement, Nucleophilic Addition, Dehydration)

The traditional and most common pathway for the formation of the 2-substituted benzoxazole core involves the condensation of a 2-aminophenol with a carbonyl compound or its equivalent, followed by cyclization and dehydration. semanticscholar.org A general proposed mechanism begins with the nucleophilic attack of the amino group of 2-aminophenol on an activated carbonyl group (e.g., from an aldehyde, carboxylic acid, or amide). nih.govnih.gov This is followed by an intramolecular cyclization where the hydroxyl group attacks the imine or a related intermediate. nih.govnih.gov The final step is a dehydration (elimination of a water molecule) to form the aromatic benzoxazole ring system. nih.govnih.gov

In the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols, a proposed mechanism involves the activation of the amide with triflic anhydride (B1165640) (Tf2O) to form an amidinium salt. nih.gov The amino group of the 2-aminophenol then acts as a nucleophile, attacking the amidinium carbon. nih.gov This is followed by intramolecular cyclization and elimination to yield the final product. nih.gov

Elucidation of Reaction Intermediates

The synthesis of 2-substituted benzoxazoles, including analogues of 2-(p-aminoanilino)benzoxazole, proceeds through several transient species. The characterization and understanding of these reaction intermediates are crucial for optimizing reaction conditions and maximizing yields. Proposed mechanisms for benzoxazole formation, primarily through the condensation of 2-aminophenols with various electrophiles, consistently point to a series of key intermediates.

One common pathway involves the reaction of a 2-aminophenol with an aldehyde. A plausible mechanism for this transformation begins with the activation of the aldehyde's carbonyl group by a catalyst, such as a Lewis acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the amino group of the 2-aminophenol. This initial step leads to the formation of a hemiaminal intermediate. Subsequently, this intermediate undergoes dehydration to yield a Schiff base, or imine, intermediate, which has been detected by methods like GC-MS in certain reaction systems. nih.gov The final step is an intramolecular nucleophilic attack by the hydroxyl group onto the imine carbon, followed by aromatization, to form the stable benzoxazole ring. nih.gov

In syntheses employing tertiary amides activated by triflic anhydride (Tf₂O), a different set of intermediates is proposed. The reaction is initiated by the formation of a highly reactive amidinium salt intermediate from the tertiary amide and Tf₂O. mdpi.comnih.gov The amino group of the 2-aminophenol then acts as a nucleophile, attacking the electrophilic carbon of the amidinium salt. This addition/elimination reaction forms a tetrahedral intermediate. mdpi.comnih.gov This is followed by an intramolecular cyclization, where the hydroxyl group attacks the central carbon, leading to another intermediate which then eliminates a leaving group to afford the final 2-substituted benzoxazole product. nih.gov

For the synthesis of 2-aminobenzoxazole analogues, where a cyanating agent is used, the reaction is often initiated through the Lewis acidic activation of the agent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, NCTS) by a catalyst like BF₃·Et₂O. nih.gov This activation facilitates the nucleophilic attack of the 2-aminophenol's amino group. The subsequent intermediate involves the addition of the amino group to the cyano moiety. The phenolic hydroxyl group then attacks the electron-deficient carbon, leading to cyclization and the eventual formation of the 2-aminobenzoxazole ring after the elimination of a sulfonamide residue. nih.gov

Another important intermediate in the formation of certain benzoxazole derivatives is a spiro intermediate. This is particularly relevant in syntheses involving the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. In this pathway, a nucleophilic attack of a nitrogen atom at the benzoxazole ring carbon can form a new C-N bond, resulting in a transient spirocyclic intermediate. nih.gov Subsequent rearomatization and hydrolysis lead to the final N-substituted benzoxazole product. nih.gov

The table below summarizes the key intermediates identified or proposed in various synthetic routes to benzoxazole analogues.

| Synthetic Route | Key Intermediates | Method of Elucidation/Proposal |

| 2-Aminophenol and Aldehyde | Hemiaminal, Schiff Base (Imine) | Proposed Mechanism, GC-MS detection of imine nih.gov |

| 2-Aminophenol and Tertiary Amide/Tf₂O | Amidinium Salt, Tetrahedral Intermediate | Proposed Mechanism mdpi.comnih.gov |

| 2-Aminophenol and Cyanating Agent | Activated Cyano Complex | Proposed Mechanism nih.gov |

| Smiles Rearrangement | Spiro Intermediate | Proposed Mechanism nih.gov |

Kinetic Studies of Formation Reactions

Kinetic studies provide quantitative insight into the reaction rates, mechanisms, and the factors influencing the synthesis of 2-(p-aminoanilino)benzoxazole and its analogues. Such studies are essential for understanding the rate-determining steps and for the rational design of more efficient synthetic protocols.

The formation of 2-substituted benzoxazoles from 2-aminophenols and aldehydes has been subjected to kinetic analysis. In one study focusing on the synthesis of 2-phenylbenzoxazole (B188899) catalyzed by a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP), the reaction kinetics were monitored using spectrofluorimetry. researchgate.net This analysis allowed for the determination of crucial activation parameters. The study reported an activation enthalpy (ΔH≠) of 1.67 x 10⁴ kJ mol⁻¹ and an activation entropy (ΔS≠) of -193.01 kJ mol⁻¹. A rate constant (k) of 0.7140 mol³ L⁻³ min⁻¹ was determined at 30°C for this specific catalytic system. researchgate.net The negative entropy of activation suggests a more ordered transition state compared to the reactants, which is consistent with a bimolecular reaction leading to a cyclized intermediate.

While direct kinetic studies on the formation are somewhat limited in the public domain, kinetic analyses of the reverse reaction, the hydrolysis of benzoxazoles, offer valuable mechanistic insights. Studies on the hydrolysis of simple benzoxazoles under acidic conditions reveal that the reaction mechanism can involve a change in the rate-determining step. rsc.org At low acidity, the rate-determining step is often the nucleophilic attack of water on the protonated benzoxazole. However, at higher acidities, the breakdown of the resulting tetrahedral intermediate through the fission of the ring's C-O bond can become rate-limiting. rsc.org This indicates that the stability and reactivity of the tetrahedral intermediate are key kinetic factors in both the formation and cleavage of the benzoxazole ring.

Furthermore, in copper-catalyzed syntheses of benzoxazoles from ortho-haloanilides, the rate of reaction was observed to follow the order I > Br > Cl for the halogen substituent. organic-chemistry.org This trend is consistent with oxidative addition being the rate-determining step of the catalytic cycle. organic-chemistry.org Although this applies to a different synthetic route, it highlights how kinetic studies can pinpoint the slowest step in a multi-step reaction sequence, providing a target for catalytic improvement.

The following table presents kinetic data from a study on benzoxazole formation.

| Parameter | Value | Reaction Conditions |

| Rate Constant (k) | 0.7140 mol³ L⁻³ min⁻¹ | 2-Aminophenol + Benzaldehyde, LAIL@MNP catalyst, 30°C researchgate.net |

| Activation Enthalpy (ΔH≠) | 1.67 x 10⁴ kJ mol⁻¹ | 2-Aminophenol + Benzaldehyde, LAIL@MNP catalyst researchgate.net |

| Activation Entropy (ΔS≠) | -193.01 kJ mol⁻¹ | 2-Aminophenol + Benzaldehyde, LAIL@MNP catalyst researchgate.net |

These kinetic parameters are instrumental in understanding the energy profile of the reaction and the nature of the transition state, paving the way for the development of more advanced and efficient synthetic strategies.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR, ¹⁹F NMR)

No published NMR data (¹H, ¹³C, ¹⁵N, or ¹⁹F) specifically for 2-(p-Aminoanilino)benzoxazole could be located.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

No published vibrational spectra (FT-IR or Raman) specifically for 2-(p-Aminoanilino)benzoxazole could be located.

High-Resolution Mass Spectrometry (HRMS)

No published high-resolution mass spectrometry data specifically for 2-(p-Aminoanilino)benzoxazole could be located.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

No published UV-Vis absorption spectra specifically for 2-(p-Aminoanilino)benzoxazole could be located.

Computational Chemistry and Theoretical Modeling Studies

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational studies on benzoxazole (B165842) derivatives, offering detailed information about their electronic properties and geometric structures.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. For benzoxazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++g(d,p), are employed to determine the optimized molecular geometry in the ground state. nih.gov This process involves calculating bond lengths, bond angles, and dihedral angles to find the most stable conformation of the molecule. nih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. researchgate.netirjweb.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comwikipedia.org A smaller energy gap generally suggests higher chemical reactivity and lower stability. wikipedia.orgsemanticscholar.org For instance, studies on various benzoxazole derivatives have calculated these energy gaps to predict their relative reactivity. semanticscholar.orgresearchgate.net This electronic absorption corresponds to the transition of an electron from the ground state to the first excited state, which is primarily described by the excitation from the HOMO to the LUMO. researchgate.net

Table 1: Example Frontier Molecular Orbital Energies and Energy Gaps for Benzoxazole Derivatives

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G*(d) | - | - | 4.27 | semanticscholar.org |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G*(d) | - | - | 3.80 | semanticscholar.org |

This table presents data for illustrative benzoxazole derivatives to demonstrate the application of DFT calculations.

Ab initio methods, such as the Hartree-Fock (HF) method with basis sets like 6-31G*, have been utilized to compute the vibrational frequencies of substituted benzoxazoles. esisresearch.orgnih.gov These theoretical calculations are essential for analyzing experimental FT-IR and FT-Raman spectra, allowing for precise vibrational assignments. nih.govnih.gov

Semi-empirical methods, which are computationally less demanding than ab initio or DFT methods, are also applied. For example, semi-empirical tight-binding methods like GFN2-xTB have been used to calculate the structure, energy, and normal vibrations of benzoxazole derivatives. dnu.dp.ua These methods can provide results that correspond well with those from more accurate but slower DFT methods, particularly for parameters like hydrogen bond geometry and the potential energy surface. dnu.dp.ua

Natural Bond Orbital (NBO) analysis is a theoretical tool used to investigate charge transfer and intramolecular interactions within a molecule. In the context of benzoxazole derivatives, NBO analysis has been performed to understand the distribution of atomic charges. researchgate.net It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals, revealing the stabilizing interactions responsible for the molecule's structure and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values.

Red regions: Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack.

Blue regions: Indicate areas of low electron density and positive electrostatic potential, suggesting susceptibility to nucleophilic attack.

Green regions: Represent areas of neutral potential.

MEP analysis helps in understanding how a molecule might interact with other molecules or biological receptors. irjweb.comresearchgate.net

Global reactivity descriptors derived from HOMO and LUMO energies are calculated to quantify the chemical reactivity and stability of a molecule. physchemres.org These descriptors are crucial for predicting how a molecule will behave in a chemical reaction.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Absolute Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Absolute Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / 2η.

These descriptors provide a quantitative framework for understanding the electronic nature and reactivity of benzoxazole compounds. physchemres.org

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud |

| Softness (S) | S = 1 / 2η | Reciprocal of hardness |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds with potential biological activity, MD simulations are performed to evaluate the stability of a ligand-receptor complex. pensoft.net By simulating the complex in a biological environment (e.g., in water), researchers can observe the trajectory of interactions, assess the stability of hydrogen bonds, and calculate the binding free energy between the ligand (such as a benzoxazole derivative) and its target protein. pensoft.net This provides dynamic insights that complement the static picture obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzoxazole derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to explore these relationships. nih.gov

These studies are foundational in the rational design of new, more potent molecules. The primary goal is to develop a predictive model by correlating the physicochemical properties of compounds with their known activities. nih.govchemijournal.com In a typical 3D-QSAR study of benzoxazole derivatives, the molecules in a dataset are first aligned. Then, steric and electrostatic fields are calculated using functions like the Lennard-Jones and Coulombic potentials, respectively. nih.gov These computed fields serve as descriptors that quantify the structural features of the molecules.

The resulting models can highlight which structural modifications may enhance or diminish biological activity. For instance, a QSAR model for benzoxazole derivatives targeting the VEGFR-2 kinase, a protein involved in tumor growth, can guide the optimization of these compounds as potential anticancer agents. nih.gov The reliability of any QSAR model is confirmed through rigorous validation, often by using an external test set of compounds that were not used in the model's development to ensure its predictive power. nih.gov

| Component | Description | Example Technique/Method | Reference |

|---|---|---|---|

| Molecular Alignment | Superimposing a series of molecules to a common template or scaffold to ensure a consistent frame of reference for field calculations. | Template ligand-based alignment | nih.gov |

| Descriptor Calculation | Quantifying the physicochemical properties of the molecules. In 3D-QSAR, this involves calculating interaction fields around the molecules. | CoMFA (steric and electrostatic fields), CoMSIA (includes hydrophobic, H-bond donor/acceptor fields) | nih.gov |

| Model Development | Creating a statistical correlation between the calculated descriptors and the measured biological activity (e.g., pIC50). | Partial Least Squares (PLS) regression | chemijournal.com |

| Model Validation | Assessing the statistical significance and predictive ability of the developed model using internal (e.g., cross-validation) and external validation sets. | Leave-one-out cross-validation (q²), correlation coefficient for a test set (r²) | nih.gov |

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like 2-(p-Aminoanilino)benzoxazole. These theoretical predictions are crucial for guiding experimental work and for the accurate assignment of spectral features. mdpi.com Methods ranging from ab initio calculations to Density Functional Theory (DFT) are commonly used. nih.govmdpi.com

For vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) and FT-Raman, quantum chemical methods can compute the vibrational frequencies of a molecule. nih.gov For example, calculations using the Hartree-Fock level of theory with a 6-31G* basis set have been successfully used to predict the vibrational frequencies of benzoxazole derivatives. nih.gov The calculated spectrum can then be compared with the experimental one to make precise assignments for the observed vibrational bands.

For electronic spectroscopy (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict electronic excitation energies and oscillator strengths. mdpi.comnih.gov These calculations allow researchers to assign specific absorption bands in a UV-Vis spectrum to distinct electronic transitions, such as π–π* transitions within the aromatic system. mdpi.com Furthermore, advanced machine learning approaches are being developed that, once trained on large datasets, can predict spectroscopic properties almost instantaneously, offering a significant advantage over the computationally intensive TD-DFT equations. nih.gov

| Spectroscopic Technique | Predicted Parameters | Computational Method | Reference |

|---|---|---|---|

| FT-IR & FT-Raman | Vibrational Frequencies | Hartree-Fock, DFT (e.g., B3LYP) | nih.gov |

| UV-Vis Absorption | Excitation Energies, Oscillator Strengths, λmax | Time-Dependent DFT (TD-DFT) | mdpi.comnih.gov |

| Fluorescence Emission | Emission Wavelengths | TD-DFT on optimized excited-state geometry | mdpi.com |

| Rotational Spectroscopy | Rotational Constants, Centrifugal Distortion Constants | DFT, Coupled-Cluster methods | mdpi.com |

Theoretical Verification of Reaction Mechanisms

Theoretical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and intermediates that are often inaccessible through experimental means alone. For reactions involving amino-containing compounds like 2-(p-Aminoanilino)benzoxazole, computational studies can map the potential energy surface to determine the most favorable reaction pathway. researchgate.net

Using methods such as DFT (e.g., at the B3LYP/6-311++G(d,p) level), researchers can calculate the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net The energy difference between the reactants and a transition state represents the activation energy barrier, which is a key determinant of the reaction rate. By comparing the activation barriers for different possible pathways, the kinetically favored mechanism can be identified. researchgate.net

For instance, in reactions of amines, a common point of investigation is whether the reaction proceeds through a one-step mechanism or a multi-step pathway, such as the widely accepted two-step zwitterion mechanism. researchgate.net Computational models can effectively distinguish between these possibilities. It is also critical to incorporate the effects of the solvent into these calculations, as solvent molecules can significantly influence the stability of charged intermediates and transition states, thereby altering the preferred reaction mechanism. researchgate.net

| Step | Objective | Computational Task | Reference |

|---|---|---|---|

| 1. Geometry Optimization | Find the lowest energy structures for all reactants, intermediates, and products. | Energy minimization calculations using a selected level of theory (e.g., DFT). | researchgate.net |

| 2. Transition State Search | Locate the highest energy point (saddle point) along the reaction coordinate connecting reactants/intermediates to products. | Algorithms like Synchronous Transit-Guided Quasi-Newton (STQN). | researchgate.net |

| 3. Frequency Calculation | Characterize stationary points as minima (all real frequencies) or transition states (one imaginary frequency). | Calculation of the Hessian matrix and its eigenvalues. | researchgate.net |

| 4. Energy Profile Construction | Determine the relative energies of all species on the reaction pathway, including activation energies. | Single-point energy calculations at a high level of theory, often including solvent effects (e.g., using a PCM model). | researchgate.net |

| 5. Rate Coefficient Calculation | Predict the overall reaction rate based on the computed energy barriers. | Application of Transition State Theory (TST) or microkinetic modeling. | researchgate.net |

Structure Activity Relationship Sar and Mechanistic Elucidation in Biological Systems in Vitro

Impact of Substituent Effects on Biological Activity

The type, position, and size of substituent groups on the benzoxazole (B165842) and aniline (B41778) rings are critical determinants of the molecule's biological efficacy.

The electronic properties of substituents on the aromatic rings of benzoxazole derivatives significantly modulate their biological activity. Research indicates that the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can either enhance or diminish the potency of these compounds, depending on the biological target.

For instance, studies on various benzoxazole scaffolds have shown that incorporating EWGs such as nitro (–NO2), halogen (–Cl, –Br), or sulfamoyl (–SO2NH2) groups can lead to enhanced biological effects. The presence of electron-withdrawing groups, including chlorine and nitro groups at the ortho- and para-positions of a 2-phenylbenzoxazole (B188899) ring, has been reported to improve anti-proliferative activity against colon cancer cells. researchgate.net Similarly, benzoxazole derivatives featuring 4-NO2 and 4-SO2NH2 groups were found to be highly active inhibitors of monoacylglycerol lipase. mdpi.com In the context of antitubercular agents, benzothiazoles, which are structurally related to benzoxazoles, showed better activity when substituted with electron-withdrawing groups like NO2, COOH, and halogens. chemistryjournal.net Conversely, for other targets, such as tyramine (B21549) oxidase, electron-donating substituents on related compounds increased the potency of inhibition, while electron-withdrawing substituents decreased it. nih.gov This highlights that the electronic nature of the substituent must be optimized for each specific biological target.

| Substituent Type | Position | Observed Effect | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO2, -Cl) | ortho-, para- | Enhanced anti-proliferative activity | Colon Cancer Cells | researchgate.net |

| Electron-Withdrawing (e.g., -NO2, -SO2NH2) | para- | Potent inhibition | Monoacylglycerol Lipase | mdpi.com |

| Electron-Withdrawing (e.g., -NO2, -COOH, Halogens) | Various | Improved activity | Antitubercular | chemistryjournal.net |

| Electron-Donating | Various | Increased potency | Tyramine Oxidase Inhibition | nih.gov |

The specific placement of substituents on the benzoxazole scaffold (positional isomerism) and the spatial bulk of these groups (steric hindrance) are crucial for optimal interaction with biological targets. A strong structure-activity relationship has been observed for benzoxazole derivatives, emphasizing the critical importance of substituents at the 2- and 5-positions of the benzoxazole core. mdpi.com

For example, in a series of 2-aminobenzoxazole (B146116) inhibitors of the transporter Spns2, moving an alkyl tail to the 6-position of the benzoxazole ring ('para' to the ring nitrogen) improved potency compared to other isomers. nih.gov This demonstrates that subtle changes in substituent position can have a significant impact on activity. Similarly, studies on topoisomerase inhibitors revealed that bulky groups at the 2-position of the benzoxazole ring increased the inhibition of both Topoisomerase I and II, suggesting a productive steric interaction within the enzyme's binding site. researchgate.net The substitution pattern on the benzoxazole core is consistently a key factor; for instance, placing a 4-methyl and 5-chloro substituent showed the highest inhibitory activity for certain enzymes, while an acetic acid group at the 5-position enhanced cytotoxic activity. nih.gov The crystal structure of the related compound 2-(2-aminophenyl)-1,3-benzoxazole shows a nearly planar conformation, which may be important for intercalation or fitting into flat binding pockets. nih.gov Steric hindrance that disrupts this planarity could negatively affect activity in such cases.

| Structural Feature | Compound Series | Observation | Biological Target | Reference |

|---|---|---|---|---|

| Positional Isomerism | 2-Aminobenzoxazoles | Alkyl tail at the 6-position ('para' to N) improved potency. | Spns2 Transporter | nih.gov |

| Steric Hindrance | 2-Substituted Benzoxazoles | Bulky groups at the 2-position increased inhibition. | Topoisomerase I & II | researchgate.net |

| Positional Isomerism | Substituted Benzoxazoles | Acetic acid group at the 5-position enhanced cytotoxicity. | Cytotoxicity | nih.gov |

| Molecular Conformation | 2-(2-aminophenyl)-1,3-benzoxazole | Molecule adopts a nearly planar conformation. | General Structure | nih.gov |

Investigations into Molecular Interactions and Binding Affinities

To understand the SAR at a molecular level, computational and biophysical methods are employed to study the interactions between benzoxazole derivatives and their target biomolecules.

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes of ligands like 2-(p-Aminoanilino)benzoxazole with their biological targets. These studies provide insights into the binding orientation, affinity, and key interactions that stabilize the ligand-receptor complex.

Docking studies have been widely applied to the benzoxazole class of compounds to elucidate their mechanisms of action. For example, the antibacterial activity of certain 2-substituted benzoxazoles was linked to the inhibition of DNA gyrase through molecular docking simulations. nih.gov In another study, docking was used to identify Staphylococcus aureus methionyl-tRNA synthetase as a potential target for benzoxazol-2-amine derivatives. nih.gov Docking experiments have also been performed to clarify the binding mode of benzoxazole-based dual antagonists with peroxisome proliferator-activated receptors (PPARα/γ). nih.gov Furthermore, simulations have helped to understand the interactions of benzoxazole derivatives with a variety of other crucial cancer-related targets, including protein kinases (EGFR, HER2, VEGFR2) and the tumor suppressor protein PTEN. mdpi.commdpi.com

| Benzoxazole Derivative Class | Predicted Biological Target | Key Finding from Simulation | Reference |

|---|---|---|---|

| 2-Substituted Benzoxazoles | DNA Gyrase | Binding mode suggested as the basis for antibacterial activity. | nih.gov |

| Benzoxazol-2-amines | Methionyl-tRNA Synthetase (S. aureus) | Identified as a possible target for antibacterial action. | nih.gov |

| 2-Mercaptobenzoxazoles | EGFR, HER2, VEGFR2 Kinases | Predicted potential ligand-protein interactions in the active sites. | mdpi.com |

| Benzoxazole-based amides | PPARα / PPARγ | Elucidated the putative binding mode of novel antagonists. | nih.gov |

| Thymoquinone-derived Benzoxazoles | Topoisomerase II, PTEN, NFκB | Predicted interactions crucial for antitumor activity. | mdpi.com |

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. For 2-(p-Aminoanilino)benzoxazole, key interactions include hydrogen bonds, and π-π or cation-π stacking. The primary and secondary amine groups are potential hydrogen bond donors, while the benzoxazole nitrogen can act as a hydrogen bond acceptor. The two aromatic rings provide surfaces for stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein binding pocket.

The crystal structure analysis of 2-(2-aminophenyl)-1,3-benzoxazole, a close analog, provides direct evidence for these interaction types. The molecule features a strong intramolecular N—H⋯N hydrogen bond that helps to lock its planar conformation. nih.gov In the crystal lattice, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains. nih.gov Additionally, weak aromatic π–π stacking interactions link these chains into a three-dimensional network. nih.gov Docking studies of other benzoxazole inhibitors have revealed specific hydrogen bonds with key amino acid residues, such as Ala51, Met123, and Ser122, in the catalytic site of monoacylglycerol lipase, which are critical for inhibitory activity. mdpi.com

In Vitro Studies of Biological Mechanism of Action

In vitro assays are essential for confirming the biological targets of 2-(p-Aminoanilino)benzoxazole and elucidating its mechanism of action. Studies on the broader benzoxazole class have identified several key mechanisms, primarily related to enzyme and transporter inhibition.

A prominent mechanism of action for many benzoxazole derivatives is the inhibition of DNA topoisomerases. mdpi.com Certain 2,5-disubstituted benzoxazoles have been identified as potent poisons of eukaryotic DNA topoisomerase I and inhibitors of topoisomerase II. researchgate.netnih.gov This inhibition disrupts DNA replication and repair processes, leading to cell death, which is a common mechanism for anticancer agents.

Another major area of activity is the inhibition of protein kinases, which are crucial regulators of cell signaling. Derivatives of the 2-aminobenzoxazole scaffold have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2). nih.govnottingham.ac.uk Other benzoxazole compounds have shown potent inhibitory activities against a panel of cancer-related kinases, including EGFR, HER2, VEGFR2, and CDK2, leading to cell cycle arrest and apoptosis. mdpi.com The antitumor effects of one derivative were specifically linked to the inhibition of phosphorylation of protein kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β). mdpi.com Beyond kinases, 2-aminobenzoxazole derivatives have also been identified as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, which is involved in immune cell trafficking. nih.gov

| Mechanism of Action | Specific Target | Observed In Vitro Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | DNA Topoisomerase I & II | Inhibition of DNA relaxation; poisoning of the enzyme-DNA complex. | researchgate.netmdpi.comnih.gov |

| Enzyme Inhibition | Janus Kinase 2 (JAK2) | Potent biochemical and cellular inhibition. | nih.govnottingham.ac.uk |

| Enzyme Inhibition | EGFR, HER2, VEGFR2, CDK2 | Inhibition of kinase activity, leading to cell cycle arrest and apoptosis. | mdpi.com |

| Enzyme Inhibition | Akt, IGF1R β | Inhibition of protein phosphorylation. | mdpi.com |

| Transporter Inhibition | Spns2 | Inhibition of sphingosine-1-phosphate (S1P) release. | nih.gov |

Enzyme Inhibition Studies

Derivatives of the benzoxazole core have been extensively evaluated for their ability to inhibit various enzymes critical to pathological processes. The nature and position of substituents on the benzoxazole ring system play a crucial role in determining both the potency and selectivity of these compounds.

DNA Gyrase and Topoisomerases The benzoxazole scaffold is recognized as an effective inhibitor of bacterial DNA topoisomerases, including DNA gyrase. These enzymes are crucial for bacterial DNA replication and are validated targets for antibiotics. The inhibitory action of benzoxazole derivatives is closely linked to their antibacterial effects. The presence of DNA gyrase in all bacteria and its absence in higher eukaryotes makes it an attractive target for developing selective antibacterial agents based on this chemical structure.

Cyclooxygenase-2 (COX-2) Certain cytotoxic properties of benzoxazole derivatives have been attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. rjeid.com

Aurora B Kinase A novel series of benzoxazole analogs has been identified as potent inhibitors of Aurora B kinase, a key regulator of cell division. nih.gov Structure-activity relationship (SAR) studies revealed that linker length, regiochemistry, and halogen substitution are critical for inhibitory potency. nih.gov For instance, specific compounds demonstrated significant efficacy in inhibiting Aurora B, which was further rationalized through molecular docking studies that elucidated the binding modes responsible for selectivity between Aurora A and B kinases. nih.gov

| Compound | Target Enzyme | IC50 (nM) |

| Compound 13l | Aurora B Kinase | 23 |

| Compound 13q | Aurora B Kinase | 18 |

| VX-680 (Reference) | Aurora B Kinase | 1.5 |

This table presents the half-maximal inhibitory concentration (IC50) values for representative benzoxazole analogs against Aurora B kinase. nih.gov

Protein Kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β) While direct enzymatic inhibition of Akt and IGF1R β by 2-(p-Aminoanilino)benzoxazole derivatives is not extensively detailed in the reviewed literature, downstream effects on their signaling pathways have been observed and are discussed in the cellular pathways section.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Benzoxazole derivatives have emerged as potent inhibitors of cholinesterases, key enzymes in the pathogenesis of Alzheimer's disease. rjeid.comnih.gov A series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and found to be potent, dual inhibitors of both AChE and BChE. nih.govnih.gov These compounds are designed to bind to both the catalytic active site and the peripheral anionic site of the enzymes. nih.govnih.gov Compound 36 from this series was identified as a particularly potent mixed-type dual inhibitor. nih.gov Another study identified 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol as a highly potent AChE inhibitor with nanomolar activity. mdpi.com

| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |

| Compound 36 | AChE | 12.62 | Donepezil | 69.3 |

| Compound 36 | BChE | 25.45 | Donepezil | 63.0 |

| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | AChE | 58 | - | - |

| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | BChE | 981 | - | - |

This table displays the IC50 values of select benzoxazole and naphthoxazole derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), with Donepezil as a reference standard. nih.govmdpi.com

Thymidylate Synthase Information regarding the direct inhibition of thymidylate synthase by 2-(p-Aminoanilino)benzoxazole derivatives was not available in the reviewed scientific literature.

Receptor Antagonism/Agonism

The 2-aminobenzoxazole core has been successfully utilized to develop ligands that modulate the function of key cell surface receptors.

ChemR23 Receptor A class of 2-aminobenzoxazole derivatives has been discovered to be potent inhibitors of ChemR23, a chemokine receptor implicated in autoimmune diseases. researchgate.netnih.gov The antagonistic mechanism of these compounds involves the induction of ChemR23 internalization. nih.gov An extensive SAR study revealed that substitution at the 4-position of the benzoxazole ring yielded potent bioactivity, whereas modifications at the 6-position were not well-tolerated. researchgate.net Further optimization identified that changing a tetrazole group to a 1,2,4-oxadiazol-5-one group in one derivative, Compound 38a , improved both bioactivity and pharmacokinetic parameters, leading to effective inhibition of chemerin-induced chemotaxis in vitro. researchgate.net

5-HT3 Receptor Benzoxazole derivatives have been developed as both antagonists and partial agonists of the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and irritable bowel syndrome. A class of 2-substituted benzoxazole carboxamides demonstrated nanomolar in vitro activity as functional 5-HT3 receptor antagonists. nih.gov In a separate study, a series of benzoxazoles with a nitrogen-containing heterocyclic substituent at the 2-position were evaluated as 5-HT3 partial agonists. nih.gov SAR in this series showed that a 5-chloro substituent on the benzoxazole ring increased potency but lowered intrinsic activity. nih.gov The derivative 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole exhibited high binding affinity, comparable to the established antagonist granisetron, but with an intrinsic activity that was only 12% of that of serotonin. nih.gov

Modulation of Cellular Pathways

Beyond direct interaction with enzymes and receptors, benzoxazole compounds have been shown to modulate critical intracellular signaling pathways, leading to significant cellular outcomes such as cell cycle arrest and apoptosis.

NF-κB Pathway While direct studies on benzoxazole are limited, research on the closely related 2-aminobenzimidazole (B67599) scaffold provides strong evidence for pathway modulation. These structurally similar compounds have been identified as pathway-selective inhibitors of NF-κB activation that is induced by protein kinase C (PKC) signaling. nih.govnih.gov This suggests that the broader benzazole scaffold is a promising starting point for developing inhibitors that can dissect and control specific arms of the NF-κB signaling network, which is crucial in immune responses and inflammation. nih.gov

Cell Cycle Arrest Certain benzoxazole derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest. The derivative K313 was found to reduce the viability of human B-cell leukemia and lymphoma cells by inducing a moderate cell cycle arrest at the G0/G1 phase. nih.gov Treatment with 4 µM of K313 increased the population of cells in the G0/G1 phase from 30.9% to 40.2% in Nalm-6 cells and from 37.2% to 46.4% in Daudi cells. nih.gov Another derivative, compound 3f , also induced a concentration-dependent cell-cycle arrest in colorectal cancer models. selleckchem.com Furthermore, a potent benzoxazole derivative, 12l , was found to arrest the growth of HepG2 liver cancer cells, primarily at the Pre-G1 and G1 phases. nih.gov

Apoptosis Induction A primary mechanism for the anticancer activity of many benzoxazole derivatives is the induction of programmed cell death, or apoptosis. nih.gov The main feature of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov The benzoxazole derivative K313 was shown to mediate apoptosis accompanied by the activation of caspase-9 and caspase-3. nih.gov Other studies have confirmed that benzoxazole derivatives can significantly increase the cellular levels of caspase-3. nih.govnih.gov For example, compound 12l caused a 2.98-fold increase in caspase-3 levels in HepG2 cells. nih.gov This activation of the caspase cascade is often regulated by the Bcl-2 family of proteins. nih.gov Potent benzoxazole compounds have been shown to down-regulate the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax, thereby promoting cell death. nih.govnih.gov

Advanced Applications and Research Directions

Applications in Materials Science and Engineering

The inherent properties of the 2-(p-Aminoanilino)benzoxazole structure, such as its rigid and planar benzoxazole (B165842) core combined with the electron-donating amino group, make it a valuable component in the design of novel materials with tailored optical, electronic, and mechanical properties.

Optical Materials (e.g., Fluorescent Dyes, Photochromic Agents, Laser Dyes, Optical Brighteners)

The benzoxazole moiety is a well-established chromophore, and its derivatives are widely utilized for their luminescent properties. The presence of the p-aminoanilino group can further enhance these characteristics through intramolecular charge transfer (ICT), making 2-(p-Aminoanilino)benzoxazole and related structures promising candidates for various optical applications.

Fluorescent Dyes: Benzoxazole derivatives are known to exhibit strong fluorescence. researchgate.net For instance, 2-(2'-aminophenyl)benzoxazole serves as a fluorescent core that is readily tunable. nih.gov The amino group acts as an electron donor, which, in conjunction with the benzoxazole acceptor, can create "push-pull" systems that often lead to high fluorescence quantum yields and large Stokes shifts. researchgate.net These properties are highly desirable for applications in bio-imaging and as fluorescent probes for detecting specific analytes. nih.gov For example, a derivative of 2-(2'-aminophenyl)benzoxazole has been developed as an OFF-ON fluorescent chemosensor for zinc ions in aqueous solutions.

Optical Brighteners: Also known as fluorescent whitening agents (FWAs), these compounds function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, leading to a whiter and brighter appearance of materials. organic-chemistry.orgresearchgate.net Benzoxazole derivatives are a prominent class of optical brighteners, valued for their excellent heat resistance and chemical stability, making them suitable for incorporation into polymers and textiles. researchgate.net While specific data on 2-(p-Aminoanilino)benzoxazole as an optical brightener is not prevalent, its structural similarity to known benzoxazole-based brighteners suggests its potential in this area. organic-chemistry.org

Laser Dyes: Certain benzoxazole-containing compounds have been investigated for their utility as laser dyes. nih.gov These dyes are organic molecules that can be used as the gain medium in dye lasers. The high fluorescence efficiency and photostability of the benzoxazole core are critical properties for such applications.

Photochromic Agents: Photochromic compounds exhibit a reversible change in color upon exposure to light. While research in this area is broad, the structural backbone of benzoxazole can be incorporated into more complex molecules designed to possess photochromic properties.

| Optical Application | Relevant Structural Feature | Key Properties |

| Fluorescent Dyes | Benzoxazole core with donor/acceptor groups | High quantum yield, large Stokes shift, environmental sensitivity |

| Optical Brighteners | Extended π-conjugation of the benzoxazole system | UV absorption, blue light emission, heat and chemical stability |

| Laser Dyes | Rigid, planar benzoxazole structure | High fluorescence efficiency, photostability |

| Photochromic Agents | Integration into larger photo-responsive molecules | Reversible color change upon irradiation |

Organic Electronics and Semiconductor Research

The field of organic electronics leverages the semiconducting properties of π-conjugated organic molecules to create devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The benzoxazole ring system, being electron-deficient, can be combined with electron-rich units to form donor-acceptor structures, which are fundamental to many organic semiconductor materials.

Derivatives of 2-phenylbenzoxazole (B188899) are utilized as dopants in organic light-emitting diodes. The rigid structure of the benzoxazole unit contributes to the thermal stability and charge-transporting properties of these materials, which are crucial for the performance and longevity of electronic devices. While direct studies on 2-(p-Aminoanilino)benzoxazole in this context are limited, its structure suggests potential as a building block for hole-transporting or emissive materials in OLEDs.

Development of Active Layers for Solar Cells

In the realm of organic photovoltaics (OPVs), there is a continuous search for new materials that can efficiently absorb sunlight and convert it into electrical energy. Donor-acceptor π-conjugated polymers and small molecules are central to the active layers of these devices. Benzoxazole- and benzotriazole-based materials have been investigated as electron-accepting units in these systems.

For example, conjugated polymers incorporating a benzotriazole (B28993) acceptor and a carbazole (B46965) donor have been synthesized and tested in inverted solar cells, demonstrating the potential of these nitrogen-containing heterocycles in photovoltaic applications. Although not directly involving 2-(p-Aminoanilino)benzoxazole, this research highlights the utility of the broader class of benzazole derivatives in developing materials for the active layers of solar cells.

Polymer Science and Engineering Plastics

The incorporation of rigid heterocyclic units like benzoxazole into polymer backbones can significantly enhance their thermal, mechanical, and chemical properties. Aromatic polyimides, known for their exceptional stability, are a key class of high-performance plastics used in aerospace and electronics.

Researchers have synthesized novel polyimides by incorporating diamine monomers containing the benzoxazole moiety, such as 5-amino-2(p-aminophenyl) benzoxazole. researchgate.net The resulting poly(benzoxazole imide)s exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C, and high glass transition temperatures (Tg) in the range of 336°C to 369°C. researchgate.netajchem-a.com These polymers also demonstrate good mechanical properties, forming flexible and strong films. The rigid benzoxazole unit in the polymer chain enhances intermolecular interactions, contributing to the superior thermal and mechanical performance of the material. researchgate.net

| Property | Polyimide from 5-amino-2(p-aminophenyl) benzoxazole (AAPB) |

| Glass Transition Temperature (Tg) | 336°C - 369°C researchgate.net |

| 5% Weight Loss Temperature (in N2) | > 530°C researchgate.net |

| Inherent Viscosity of Poly(amic acid)s | 0.86 - 2.18 dL/g researchgate.net |

| Film Properties | Light yellow, flexible researchgate.net |

Catalytic Applications in Organic Synthesis

While the primary applications of 2-(p-Aminoanilino)benzoxazole are in materials science, the benzoxazole scaffold and its derivatives are also gaining attention in the field of catalysis, particularly in the development of novel ligands for transition metal-catalyzed reactions.

Role as Ligands in Transition Metal Catalysis

The nitrogen and oxygen atoms within the benzoxazole ring system, as well as the exocyclic amino group in 2-(p-Aminoanilino)benzoxazole, can act as coordination sites for metal ions. This allows such molecules to function as ligands, which can modulate the reactivity and selectivity of a metal catalyst.